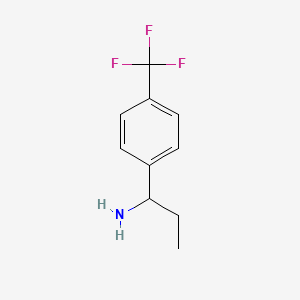

1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Description

The exact mass of the compound 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is 203.09218387 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(Trifluoromethyl)phenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)phenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETTZCHIABKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593490 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439811-20-8, 885276-54-0 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS number 885276-54-0

An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS: 885276-54-0)

This document provides a comprehensive technical overview of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a fluorinated amine building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chiral benzylic amine and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for synthesizing complex molecular architectures with potential pharmacological activity. This guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, handling, and strategic application.

Core Compound Identity and Physicochemical Properties

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine where the amine group is attached to a benzylic carbon, which also bears an ethyl group. The phenyl ring is substituted at the para-position with a trifluoromethyl (CF₃) group. This CF₃ group is a critical pharmacophore; it is a strong electron-withdrawing group and is highly lipophilic, which can significantly enhance a molecule's metabolic stability and membrane permeability.[1]

Below is the molecular structure of the compound, rendered using the DOT language.

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol

-

Materials : 4'-(Trifluoromethyl)propiophenone, ammonium acetate, sodium triacetoxyborohydride (STAB), anhydrous methanol (MeOH), saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄), silica gel.

-

Procedure :

-

To a stirred solution of 4'-(Trifluoromethyl)propiophenone (1.0 eq.) in anhydrous MeOH (0.5 M) at 0°C, add ammonium acetate (5-10 eq.).

-

Stir the reaction mixture at 0°C for 30 minutes to facilitate the formation of the intermediate imine.

-

To this mixture, add sodium triacetoxyborohydride (2.0 eq.) portionwise, ensuring the temperature remains below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude oil is purified by flash column chromatography on silica gel to afford the final product. [2] This self-validating protocol includes a quench step to neutralize the acidic byproducts of the borohydride reagent and an extraction/purification workflow to ensure high purity of the final compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a suite of standard analytical techniques should be employed. These methods provide orthogonal data points that, together, constitute a full characterization. A related compound is typically analyzed using methods like LCMS, GCMS, HPLC, FTIR, and NMR. [3]

-

¹H NMR : The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7.0-8.0 ppm region), a multiplet for the benzylic proton (CH-NH₂), multiplets for the ethyl group protons, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR : The carbon spectrum will confirm the presence of 10 unique carbon environments, including the characteristic quartet for the CF₃ carbon (due to C-F coupling) and signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.20.

-

High-Performance Liquid Chromatography (HPLC) : An HPLC analysis using a suitable chiral or reverse-phase column is essential for determining the purity of the compound, typically reported as a percentage area.

Safety, Handling, and Storage

As a research chemical, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine requires careful handling. The available safety data sheet (SDS) indicates that it poses several hazards. [4]

-

GHS Hazard Classification :

-

Skin Corrosion/Irritation (Category 2, H315: Causes skin irritation). [4] * Serious Eye Damage/Eye Irritation (Category 2, H319: Causes serious eye irritation). [4] * Specific Target Organ Toxicity – Single Exposure (Category 3, H335: May cause respiratory irritation). [4]* Precautions for Safe Handling :

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4] * Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [4] * Avoid all direct contact with skin and eyes. [4]In case of contact, rinse immediately and thoroughly with water.

-

-

Conditions for Safe Storage :

Applications in Research and Drug Development

The true value of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine lies in its application as a versatile building block for the synthesis of high-value pharmaceutical targets. The trifluoromethylphenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it often improves metabolic stability and binding affinity.

A prominent example is Fluoxetine (Prozac), an SSRI antidepressant, which contains a 4-(trifluoromethyl)phenoxy group. [5]While not a direct derivative, the structural similarity highlights the pharmaceutical relevance of the trifluoromethylphenyl scaffold. Our target compound provides a chiral handle (the amine group) that can be used to build stereospecific molecules, which is critical for modern drug design.

Caption: Strategic role as a scaffold for drug discovery.

Researchers can leverage this intermediate in several ways:

-

Amide/Sulfonamide Synthesis : The primary amine can be readily acylated or sulfonylated to explore a wide chemical space, a common strategy in developing enzyme inhibitors or receptor antagonists.

-

N-Alkylation : Further functionalization via alkylation can produce secondary or tertiary amines, modulating the compound's basicity and steric profile.

-

Asymmetric Synthesis : The racemic compound can be resolved into its (R) and (S) enantiomers, or the synthesis can be adapted using chiral catalysts to produce a single enantiomer. [6][7]This is crucial, as the biological activity of chiral drugs often resides in only one enantiomer.

The presence of the trifluoromethyl group makes this compound particularly interesting for developing central nervous system (CNS) agents, where brain penetration is key, or for creating metabolically robust drug candidates.

References

-

001CHEMICAL. CAS No. 885276-54-0, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Available from: [Link]

-

PubChem. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine | C11H14F3N | CID 415343. Available from: [Link]

-

PubChem. 1-(4-(Trifluoromethyl)phenyl)propylamine | C10H12F3N | CID 15897460. Available from: [Link]

-

CP Lab Safety. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, 97%. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. Available from: [Link]

-

Pharmaffiliates. N,N-Dimethyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine. Available from: [Link]

-

Liu, A., et al. (2008). Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins. Journal of Agricultural and Food Chemistry, 56(15), 6562-6. Available from: [Link]

-

ResearchGate. The reaction scheme in the reductive amination of propiophenone.... Available from: [Link]

-

Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. Available from: [Link]

-

CP Lab Safety. 4'-(Trifluoromethyl)propiophenone, min 99%, 100 grams. Available from: [Link]

-

Wikipedia. Fluoxetine. Available from: [Link]

-

ResearchGate. Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Available from: [Link]

-

World Anti-Doping Agency. The Prohibited List. Available from: [Link]

-

National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

Sources

- 1. Buy (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. Fluoxetine - Wikipedia [en.wikipedia.org]

- 6. 1864059-89-1 | 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride - AiFChem [aifchem.com]

- 7. 439811-20-8|(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine|BLD Pharm [bldpharm.com]

Physicochemical properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive examination of the fundamental physicochemical properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. As a key structural motif in medicinal chemistry, a deep understanding of this compound's characteristics is paramount for its effective application in drug design, lead optimization, and formulation development. This document moves beyond a simple data sheet to offer field-proven, validated experimental protocols for determining aqueous solubility and pKa, explaining the scientific rationale behind each methodological choice. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural transparency. This guide is designed to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine of significant interest in the synthesis of pharmacologically active agents. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring is a well-established strategy in drug design to modulate key molecular properties. This electron-withdrawing group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity. Consequently, a precise characterization of the parent amine's physicochemical profile is a critical first step in the rational design of novel therapeutics, enabling researchers to predict and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

Core Physicochemical Profile

The following data represents a consolidation of available information for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Where experimental data is not publicly available, robust protocols for its determination are provided in Section 3.

Chemical Identity and Molecular Structure

-

IUPAC Name: 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

-

CAS Number: 885276-54-0 (for racemic mixture)[1]

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)N | [4] |

| InChI Key | YOETTZCHIABKPH-UHFFFAOYSA-N | [4] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 224 °C (Predicted) | [2][4] |

| Density | 1.150 g/cm³ (Predicted) | [2][4] |

Validated Experimental Methodologies

To ensure scientific rigor and reproducibility, the following sections detail the gold-standard experimental protocols for determining the most critical physicochemical parameters for a drug candidate: aqueous solubility and the acid dissociation constant (pKa).

Determination of Aqueous Solubility via the Shake-Flask Method

Expert Rationale: The shake-flask method (OECD Guideline 105) is the definitive technique for measuring thermodynamic solubility. Unlike kinetic methods which can overestimate solubility, this approach ensures that a true equilibrium is established between the solid and dissolved states of the compound. This value is fundamental for predicting oral absorption and designing appropriate formulations.[5]

Step-by-Step Protocol:

-

Preparation of a Saturated System: An excess amount of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate glass flasks. A visible excess of solid material must be present.

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a minimum of 24 to 48 hours.[5] This extended period is crucial to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Post-equilibration, the flasks are allowed to stand at the same constant temperature for at least 24 hours to permit the sedimentation of undissolved particles.[6] Alternatively, the suspension can be centrifuged to accelerate phase separation.[6]

-

Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a low-binding 0.22 µm filter (e.g., PVDF) to remove any particulate matter.

-

Quantitative Analysis: The concentration of the dissolved compound in the filtrate is accurately determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve, constructed from standards of known concentrations, is used for precise quantification.

-

Data Reporting: The solubility is reported as the mean concentration ± standard deviation from the replicate flasks. The results from the final two time points of equilibration should agree to confirm that equilibrium has been achieved.[6]

Diagram 1: Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Determination of pKa via Potentiometric Titration

Expert Rationale: As a primary amine, the compound is basic and will exist in a protonated (ionized) or neutral form depending on the pH. The pKa is the pH at which these two forms are present in equal concentrations. This parameter is arguably the most critical physicochemical property, as it directly governs solubility, lipophilicity, and receptor binding at physiological pH. Potentiometric titration is a highly accurate and reliable method for its determination.[7][8]

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9][10]

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water.[9][10] A co-solvent such as methanol may be used if aqueous solubility is low, but the pKa must then be extrapolated back to 0% co-solvent. The ionic strength of the solution should be kept constant with a background electrolyte like 0.15 M KCl.[9][10]

-

Titration: Place the sample solution in a jacketed vessel at a constant temperature (25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making small, precise additions of a standardized strong acid (e.g., 0.1 M HCl).[9][10]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[8] For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point.

-

Validation: Perform the titration a minimum of three times to ensure the result is reproducible and report the average pKa value with the standard deviation.[9]

Diagram 2: Potentiometric pKa Determination Workflow

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion and Strategic Outlook

This guide has detailed the core physicochemical identifiers for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine and provided robust, validated protocols for the experimental determination of its aqueous solubility and pKa. These properties are foundational pillars in modern drug discovery. Accurate determination of these values is not merely an academic exercise; it is a prerequisite for building predictive models of a drug candidate's in vivo behavior, de-risking development programs, and ultimately, engineering successful therapeutics. Further characterization, including logP/logD determination, solid-state analysis (polymorphism), and metabolic stability assays, would build upon this foundation to create a truly comprehensive profile for this valuable chemical scaffold.

References

- 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, CAS No. 885276-54-0. 001CHEMICAL.

- Protocol for Determining pKa Using Potentiometric Titration.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE. Aribo Reagent.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Development of Methods for the Determin

- (RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE. ChemicalBook.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoroMethyl)phenyl)propan-1-aMine suppliers. ChemicalBook.

- 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE. ChemicalBook.

- 1-[4-(Trifluoromethyl)phenyl]propylamine. CymitQuimica.

- 1-(4-(TrifluoroMetil) fenil) propan-1-aMina 885276-54-0 wiki. Guidechem.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. (RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE CAS#: 439811-20-8 [m.chemicalbook.com]

- 3. 1-[4-(Trifluoromethyl)phenyl]propylamine | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. scielo.br [scielo.br]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Technical Dossier: Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine that belongs to the phenylpropanamine class of compounds. Its structure is distinguished by two key features of significant interest to drug development professionals: a chiral center at the C1 position of the propyl chain and a para-substituted trifluoromethyl (CF3) group on the phenyl ring. The CF3 moiety is a well-established bioisostere for a methyl group but imparts profoundly different electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.

This guide provides a comprehensive technical overview of the molecule's core structural and physical attributes. It details a robust, field-proven analytical workflow for identity and purity confirmation, reflecting the rigorous standards required for the characterization of chemical entities in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Identity

The unambiguous identification of a compound is the foundation of all subsequent research. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is defined by the following identifiers:

-

Systematic IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-amine

-

Canonical SMILES: CCC(C1=CC=C(C=C1)C(F)(F)F)N[2]

-

InChI Key: YOETTZCHIABKPH-UHFFFAOYSA-N[2]

The structure features a propyl amine backbone attached to a benzene ring. The trifluoromethyl group is located at the para- (4-) position relative to the propanamine substituent. The carbon atom bonded to both the phenyl ring and the amine group is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally relevant physical properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Weight | 203.20 g/mol | [1] |

| Exact Mass | 203.09218387 Da | [2] |

| Density | 1.150 g/cm³ (Predicted) | [2] |

| Boiling Point | 224 °C (Predicted) | [2] |

| Flash Point | 94 °C (Predicted) | [2] |

| Refractive Index | 1.466 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.54 (Predicted) | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Conceptual Synthetic Pathway: Reductive Amination

Mechanistic Rationale

A prevalent and highly efficient method for the synthesis of primary amines like 1-(4-(trifluoromethyl)phenyl)propan-1-amine is the reductive amination of a corresponding ketone precursor. This choice is guided by the wide availability of ketone starting materials and the high yields typically associated with this reaction class. The synthesis logically proceeds from 1-(4-(Trifluoromethyl)phenyl)propan-1-one[3][4].

The process involves two core transformations, which can be performed in a stepwise or, more efficiently, in a one-pot protocol:

-

Imine Formation: The ketone carbonyl is condensed with an amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate) under dehydrating conditions to form a transient imine intermediate. This step is reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is accomplished using a hydride-based reducing agent that is stable under the reaction conditions and chemoselective for the imine over the ketone (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

This strategy is authoritative as it represents a fundamental transformation in organic synthesis, valued for its reliability and operational simplicity.[5]

Synthesis Workflow Diagram

Caption: Conceptual workflow for synthesis via reductive amination.

Experimental Protocol: Purity and Identity Verification by LC-MS

Principle and Rationale

For any downstream application, particularly in drug development, the purity and structural identity of a compound must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. The liquid chromatography (LC) component separates the target compound from any unreacted starting materials, byproducts, or other impurities based on differential partitioning between a stationary and mobile phase. The mass spectrometry (MS) detector then provides high-fidelity mass information, confirming the molecular weight of the eluting components.

This protocol is designed as a self-validating system. A successful outcome requires the observation of a single, sharp major peak in the chromatogram at a specific retention time, which corresponds to a mass signal matching the exact mass of the protonated target molecule [M+H]⁺.

Methodology

-

Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the 1-(4-(trifluoromethyl)phenyl)propan-1-amine sample. 1.2. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC-grade) to create a 1 mg/mL stock solution. 1.3. Vortex the solution for 30 seconds to ensure complete dissolution. 1.4. Perform a 1:100 dilution by transferring 10 µL of the stock solution into 990 µL of the 50:50 Acetonitrile:Water diluent in an HPLC vial.

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size. Rationale: C18 columns provide excellent retention and separation for moderately nonpolar compounds like the target analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for positive-ion mode MS detection and improves peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B (End of run)

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary amine is basic and will readily accept a proton to form a positive ion [M+H]⁺.

-

Scan Range: m/z 50–500. Rationale: This range comfortably includes the expected mass of the target ion.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Expected Results for Validation

-

Chromatogram (UV/Total Ion Current): A single major peak should be observed. Purity can be estimated by integrating the area of this peak relative to the total area of all peaks detected (>98% for high-purity samples).

-

Mass Spectrum: The mass spectrum corresponding to the major chromatographic peak must show a prominent ion at a mass-to-charge ratio (m/z) of 204.099 . This value represents the protonated molecule ([C₁₀H₁₂F₃N + H]⁺), calculated from the compound's monoisotopic mass of 203.092 Da. The presence of this ion confirms the molecular weight and, by extension, the identity of the compound.

Conclusion

This document has detailed the essential molecular structure, physicochemical properties, and a logical synthetic approach for 1-(4-(trifluoromethyl)phenyl)propan-1-amine. The provided LC-MS protocol offers a robust and self-validating method for confirming the identity and purity of the compound, a critical step for its application in research and development. The combination of its chiral nature and the presence of the trifluoromethyl group makes this molecule a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

References

- 1-(4-(Trifluoromethyl)phenyl)

- N-methyl-1-[4-(trifluoromethyl)

- (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, Smolecule.

- 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine.hcl, SynHet.

- 1-(4-(Trifluoromethyl)phenyl)propan-1-one, ChemScene.

- 1-(4-(Trifluoromethyl)phenyl)propan-1-one, Sigma-Aldrich.

- Supplementary Inform

- 1-(4-(TrifluoroMetil) fenil) propan-1-aMina 885276-54-0 wiki, Guidechem.

- CAS: 711-33-1 Name: 1-(4-(Trifluoromethyl)phenyl)propan-1-one, AHH Chemical Co., Ltd.

- CAS: 130339-50-3 Name: 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE, Aribo Reagent.

- 711-33-1|1-(4-(Trifluoromethyl)phenyl)propan-1-one, BLDpharm.

- Supporting Inform

Sources

Spectroscopic data for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Authored by: A Senior Application Scientist

Introduction

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethylphenyl moiety in various pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. Accurate structural elucidation and purity assessment of this compound are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed analysis of the predicted spectroscopic data for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, offering insights into the interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Biological activity of trifluoromethylphenylpropanamine derivatives

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenylpropanamine Derivatives

Introduction

The trifluoromethylphenylpropanamine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of centrally acting therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring is a strategic design choice, leveraging its unique electronic properties to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Derivatives of this structural class, most notably fluoxetine and its analogues, have revolutionized the treatment of major depressive disorder and other psychiatric conditions.

This technical guide provides a comprehensive exploration of the biological activities of trifluoromethylphenylpropanamine derivatives. As a Senior Application Scientist, the focus extends beyond mere protocol recitation to elucidate the causal reasoning behind experimental design, data interpretation, and the iterative process of drug development. We will delve into the primary mechanism of action—monoamine reuptake inhibition—detail the essential in vitro and in vivo assays for characterization, and explore the critical structure-activity relationships that guide lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this important chemical class.

Part 1: Primary Mechanism of Action: Monoamine Reuptake Inhibition

The predominant therapeutic action of many trifluoromethylphenylpropanamine derivatives is the modulation of monoaminergic neurotransmission. This activity is rooted in the monoamine hypothesis of depression, which posits that a functional deficit of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft contributes to depressive symptoms.

Trifluoromethylphenylpropanamines as Monoamine Transporter Ligands

These derivatives function by binding to and inhibiting the presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] By blocking these transporters, the compounds prevent the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing signaling to the postsynaptic neuron.[2]

The specific pharmacological profile of a derivative depends on its relative affinity and potency for these three transporters. This gives rise to different classifications:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): Exhibit high selectivity for SERT over NET and DAT (e.g., fluoxetine).[3][4]

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Potently inhibit both SERT and NET.

-

Triple Reuptake Inhibitors (TRIs): Inhibit SERT, NET, and DAT, a strategy hypothesized to produce a more robust antidepressant effect.[5]

In Vitro Evaluation of Monoamine Reuptake Inhibition

Characterizing a compound's interaction with monoamine transporters is a critical first step. The choice of assay is dictated by the research goal, balancing the need for high-throughput screening against detailed pharmacological profiling.

This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the transporter. It is a powerful method for determining binding affinity (Ki).

Causality: This approach directly quantifies the physical interaction between the compound and the transporter protein. It is considered a gold standard for determining affinity but does not directly measure the functional consequence (i.e., inhibition of transport).

Step-by-Step Methodology:

-

Preparation: Utilize membrane preparations from cells stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, or HEK293-hDAT).

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a specific radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.[1]

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the bound radioligand from the unbound. The transporter-bound radioligand is retained on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

This functional assay directly measures the inhibition of neurotransmitter transport into cells.

Causality: This method provides a direct measure of the compound's functional effect on the transporter's primary role. It is considered a gold standard for assessing inhibitory potency (IC₅₀).[1]

Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human transporter of interest in a 96-well microplate and grow to confluence.[6]

-

Pre-incubation: Wash the cells with an appropriate assay buffer (e.g., Krebs-Henseleit buffer). Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for DAT/NET).[6]

-

Initiation: Add a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to initiate the uptake reaction.[1]

-

Incubation: Incubate at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC₅₀ value.

Data Presentation & Interpretation

Quantitative data from these assays are crucial for comparing derivatives and guiding optimization. The results are typically summarized in a table format.

| Compound ID | Scaffold | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |

| Fluoxetine | Trifluoromethylphenylpropanamine | 1.1 | 150 | 950 | 136 | 864 |

| Derivative A | Trifluoromethylphenylpropanamine | 5.2 | 25 | 450 | 4.8 | 86.5 |

| Derivative B | Trifluoromethylphenylpropanamine | 29.3 | 14.7 | 59.3 | 0.5 (NET>SERT) | 2.0 |

Table 1: Example pharmacological data for trifluoromethylphenylpropanamine derivatives. Data is illustrative.

Interpretation:

-

Potency: Lower Ki or IC₅₀ values indicate higher potency at the target transporter.

-

Selectivity: The ratio of Ki values for different transporters (e.g., Ki(NET)/Ki(SERT)) defines the compound's selectivity. A high ratio indicates high selectivity for the denominator transporter. Derivative A is a potent SERT inhibitor with moderate selectivity, while Derivative B shows a triple reuptake inhibitor profile.[5]

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing complex biological and experimental processes.

Caption: Monoamine reuptake and the site of inhibitor action at the synapse.

Caption: General experimental workflow for a radiolabeled uptake assay.

Part 2: In Vivo Assessment of Antidepressant-Like Activity

While in vitro assays establish mechanism and potency, they cannot predict therapeutic efficacy in a complex biological system. Therefore, in vivo behavioral models in rodents are indispensable for evaluating the potential antidepressant activity of lead compounds.

Rationale for Behavioral Models

Models like the Forced Swim Test (FST) and Tail Suspension Test (TST) are based on the principle of "behavioral despair."[7] When placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a depressive-like state. Clinically effective antidepressants have been shown to reduce the duration of this immobility, suggesting they promote active coping strategies.[8]

Causality: The predictive validity of these tests stems from the empirical observation that a wide range of clinically used antidepressants produce a positive result. A positive outcome in these models provides the rationale to advance a compound toward more complex preclinical studies. It is crucial, however, to rule out false positives caused by general psychostimulant effects that might increase motor activity nonspecifically.

The FST is one of the most widely used screening tools for assessing antidepressant efficacy.[9]

Step-by-Step Methodology:

-

Apparatus: Use a transparent glass cylinder (e.g., 20 cm diameter x 35 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Animal Acclimatization: Allow animals (e.g., Swiss Albino mice) to acclimate to the testing room for at least 1-2 hours before the experiment.

-

Dosing: Administer the test compound, vehicle control, or a positive control (e.g., Imipramine) via the appropriate route (e.g., intraperitoneally or orally) at a set time (e.g., 60 minutes) before the test.

-

Pre-Test (Optional but Recommended): On the day before the main test, place each mouse in the water for a 15-minute conditioning session. This accentuates the immobile behavior on the test day.[9]

-

Test Session: Place the mouse gently into the water. Record the behavior for a 6-minute period.

-

Scoring: An observer, blind to the treatment groups, should score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[8]

-

Data Analysis: Compare the mean duration of immobility between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[10]

The TST is a less stressful alternative to the FST that induces a similar state of immobility.[7]

Step-by-Step Methodology:

-

Apparatus: Use a setup that allows a mouse to be suspended by its tail, clear of any surfaces.

-

Animal Acclimatization & Dosing: Follow the same procedures as for the FST.

-

Suspension: Suspend each mouse approximately 45-50 cm above the floor by securing its tail to a suspension bar with adhesive tape, about 1 cm from the tip.[8]

-

Test Session & Scoring: The total duration of the test is 6 minutes. An observer, blind to the treatment groups, scores the total time the animal hangs passively and completely motionless.[7] Instances of the mouse climbing its tail are excluded.[8]

-

Data Analysis: Compare the mean duration of immobility between the treated groups and the vehicle control group.

Caption: Workflow for an in vivo antidepressant-like activity study.

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

Understanding how specific structural modifications impact biological activity is the essence of medicinal chemistry and drug optimization.[11] For trifluoromethylphenylpropanamine derivatives, SAR studies focus on fine-tuning potency, selectivity, and pharmacokinetic properties.

-

The Trifluoromethyl Group: This group is a bioisostere of a methyl group but is strongly electron-withdrawing and highly lipophilic. Its presence often blocks metabolic attack at the substituted position, increasing the compound's half-life. Its position on the phenyl ring (ortho, meta, para) is critical for optimal interaction with the transporter binding pocket.

-

The Propanamine Chain: The length and stereochemistry of the alkyl chain are crucial. The (S)-enantiomer of fluoxetine, for example, is significantly more potent as a SERT inhibitor than the (R)-enantiomer.

-

The Amine Terminus: Substitution on the nitrogen atom dramatically affects activity. Primary amines (e.g., norfluoxetine) and secondary amines (e.g., fluoxetine) are common, while tertiary amines can also exhibit potent activity. The nature of the substituent influences both potency and selectivity across the monoamine transporters.

-

Phenyl Ring Substitution: Additional substituents on the phenyl ring can modulate electronic properties and create new interactions with the receptor, further refining the pharmacological profile.

Caption: Key modification points for SAR studies on the core scaffold.

Part 4: Secondary Pharmacological Activities & CNS Drug Properties

A comprehensive evaluation requires assessing potential off-target effects and ensuring the compound has properties suitable for a Central Nervous System (CNS) drug.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[12] Some compounds may dually inhibit both reuptake and MAO, which could offer a distinct therapeutic profile. It is essential to screen for MAO inhibition to understand the full mechanism of action and identify potential drug-drug interactions. Assays typically measure the formation of a product from a specific MAO substrate (e.g., kynuramine) in the presence of the test compound using recombinant human MAO-A and MAO-B enzymes.[13]

CNS Drug-Like Properties

For a compound to be effective in treating a CNS disorder, it must first reach its target in the brain. This requires crossing the highly selective blood-brain barrier (BBB).

Key Properties for Optimization:

-

Lipophilicity (LogP/LogD): CNS drugs generally require moderate lipophilicity (LogP typically between 1.5 and 3.5) to partition into the lipid membranes of the BBB without being so lipophilic that they are sequestered in peripheral tissues or rapidly metabolized.[14]

-

Molecular Weight: Lower molecular weight (< 450 Da) is generally favored for passive diffusion across the BBB.

-

Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors is preferable to minimize polarity and aid BBB penetration.

-

Metabolic Stability: The compound must be resistant to rapid metabolism by liver enzymes (e.g., Cytochrome P450s) and enzymes within the BBB itself.[14]

-

Efflux Pump Avoidance: The compound should not be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.

Conclusion

Trifluoromethylphenylpropanamine derivatives are a clinically and commercially significant class of compounds with potent activity as monoamine reuptake inhibitors. Their therapeutic potential, primarily in the treatment of depression and anxiety, is well-established. A rigorous and logical evaluation process, beginning with in vitro transporter binding and functional uptake assays, is essential to establish a compound's potency and selectivity. Subsequent validation using in vivo behavioral models like the Forced Swim Test and Tail Suspension Test provides critical proof-of-concept for antidepressant-like effects. Guided by systematic structure-activity relationship studies and a focus on optimizing CNS drug-like properties, new derivatives can be rationally designed to yield novel therapeutics with improved efficacy and safety profiles. This integrated approach, grounded in a causal understanding of experimental design, forms the bedrock of successful drug development in the CNS field.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.

- Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.

- Shanmugasundaram, B., et al. (2017). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate.

- Unknown. (n.d.). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation.

- PubMed Central. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region.

- Castagné, V., et al. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols.

- ScienceScholar. (2022). Mimicking human antidepressant activity in Swiss Albino Mice using Madhuca Longifolia.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- PubMed Central. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions.

- PubMed Central. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?.

- DOI. (n.d.). Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS).

- PubMed Central. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review.

- Wikipedia. (n.d.). Selective serotonin reuptake inhibitor.

- Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs).

- PubMed Central. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]

- 3. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine: Synthesis, Characterization, and Historical Context

This guide provides a comprehensive technical overview of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a fluorinated phenethylamine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this and related compounds. This document delves into the historical context of fluorinated psychoactive substances, details plausible synthetic methodologies with step-by-step protocols, and outlines a framework for its analytical characterization.

Introduction and the Significance of Fluorination in Drug Design

1-(4-(Trifluoromethyl)phenyl)propan-1-amine belongs to the broad class of substituted phenethylamines, which includes a wide range of neuroactive compounds. The defining feature of this molecule is the trifluoromethyl (-CF3) group at the para-position of the phenyl ring. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2]

The trifluoromethyl group is particularly notable for its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] In the context of phenethylamines, fluorination has been explored to alter potency, duration of action, and receptor selectivity.[1][2]

Table 1: Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

| Property | Value | Source |

| CAS Number | 885276-54-0 | [5] |

| Molecular Formula | C10H12F3N | [5] |

| Molecular Weight | 203.20 g/mol | [5] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified (expected to be soluble in organic solvents) | N/A |

Historical Context and Rationale for Synthesis

The broader history of amphetamines and related phenethylamines dates back to the late 19th and early 20th centuries. The exploration of this chemical space has led to the discovery of a vast array of compounds with diverse pharmacological effects, including stimulants, empathogens, and hallucinogens.[6][7]

The synthesis of fluorinated analogues of these compounds is a more recent development, driven by the desire to fine-tune their pharmacological profiles. Researchers like Alexander Shulgin and David Nichols have contributed significantly to the understanding of structure-activity relationships in this class of compounds.[6] The introduction of a trifluoromethyl group, as seen in the target molecule, is a logical step in this exploration.

The likely rationale for the synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine would have been to investigate the effects of a potent electron-withdrawing group on the phenyl ring on the compound's interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and receptors. Such a modification could potentially lead to a compound with altered selectivity, potency, or metabolic stability compared to its non-fluorinated counterparts.

Plausible Synthetic Routes and Experimental Protocols

The most direct and industrially scalable method for the synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is the reductive amination of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one. This method is widely used in the synthesis of primary amines from ketones.

Proposed Synthetic Pathway: Reductive Amination

The overall synthetic scheme is as follows:

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

1-(4-(Trifluoromethyl)phenyl)propan-1-one

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol or another suitable solvent

-

Hydrochloric acid (for salt formation, optional)

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in methanol.

-

Amine Source Addition: Add an excess of the ammonium source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise to control the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl to a pH of ~2.

-

Wash the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer with a strong base, such as 6M NaOH, to a pH of >12.

-

Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Salt Formation (Optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Analytical Characterization Workflow

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

References

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitacs.ca [mitacs.ca]

- 5. 001chemical.com [001chemical.com]

- 6. Details for Phenethylamines [unodc.org]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Pharmacological Profile of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Abstract

This document provides an in-depth analysis of the potential pharmacological profile of the synthetic compound 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Publicly available experimental data on this specific molecule is limited. Therefore, this guide synthesizes information from analogous structures and foundational principles of medicinal chemistry to construct a predictive profile. We will explore the compound's chemical architecture, project its likely pharmacodynamic and pharmacokinetic properties based on well-established structure-activity relationships (SAR), and propose a comprehensive, self-validating experimental workflow to systematically investigate and confirm its biological activity. The analysis focuses on the influence of its two key structural motifs: the phenylpropan-1-amine core and the para-positioned trifluoromethyl (CF₃) group, a powerful modulator of pharmacological behavior.

Molecular Architecture and Physicochemical Predictions

1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS No. 885276-54-0) is a primary amine with a molecular formula of C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol [1]. Its structure is characterized by a propyl amine chain where the amine group and a 4-(trifluoromethyl)phenyl group are both attached to the first carbon. This "benzylic amine" arrangement is distinct from the more extensively studied phenylpropan-2-amine scaffold of amphetamine and its derivatives[2][3].

The most significant feature for predicting its pharmacological profile is the trifluoromethyl (CF₃) group. The inclusion of CF₃ groups is a cornerstone of modern drug design for several reasons[4][5][6]:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can protect the molecule from rapid degradation, often leading to a longer biological half-life.

-

Lipophilicity: The CF₃ group is highly lipophilic (possessing a Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB)[4]. This is a critical factor for drugs targeting the central nervous system (CNS).

-

Receptor Binding Modulation: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic properties of the aromatic ring, which can significantly influence how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity[4].

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 885276-54-0 | [1] |

| Molecular Formula | C₁₀H₁₂F₃N | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Predicted LogP | High | Based on the lipophilic nature of the CF₃ group[4]. |

| Predicted BBB Permeability | High | Enhanced lipophilicity suggests good CNS penetration[4]. |

| Predicted Metabolic Stability | High | The C-F bonds in the CF₃ group are resistant to enzymatic cleavage. |

Potential Pharmacodynamics and Mechanism of Action

The phenylpropanamine skeleton is a classic pharmacophore that interacts with monoaminergic systems. The specific substitution pattern of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine allows for several mechanistic hypotheses.

Monoamine Transporter Interactions

The structure is analogous to trace amines and monoamine neurotransmitters (dopamine, norepinephrine, serotonin). Therefore, the primary hypothesis is that it acts as a ligand for the transporters of these neurotransmitters: DAT, NET, and SERT.

-

Potential as a Releaser/Reuptake Inhibitor: SAR studies on related compounds show that para-substitution with a CF₃ group can profoundly impact activity and selectivity. For instance, the inclusion of a -CF₃ group at the para-position of a phenolic ring was shown to increase potency for inhibiting serotonin (5-HT) uptake by six-fold compared to the non-fluorinated version[5]. This suggests a potential shift in selectivity towards the serotonin transporter (SERT) over DAT and NET.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines and amphetamine-like psychostimulants[7][8][9]. Its activation modulates monoaminergic neurotransmission, making it a key target for neuropsychiatric drug discovery. Given its structural similarity to known TAAR1 agonists, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a strong candidate for TAAR1 activation.

Serotonin (5-HT) Receptor Interactions

The trifluoromethylphenyl moiety is present in numerous compounds with high affinity for various 5-HT receptors. For example, trifluoromethylphenylpiperazine (TFMPP) is a known 5-HT receptor agonist. It is plausible that 1-(4-(Trifluoromethyl)phenyl)propan-1-amine could exhibit direct agonist or antagonist activity at subtypes such as 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂C, which could mediate psychedelic, anxiolytic, or antipsychotic-like effects.

Caption: Predicted CNS targets for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

Predicted Pharmacokinetic (ADME) Profile

The physicochemical properties conferred by the CF₃ group are expected to dominate the ADME profile.

-

Absorption: High lipophilicity should facilitate good absorption after oral administration and allow the compound to readily cross the blood-brain barrier to engage CNS targets[4].

-

Distribution: The compound is expected to distribute widely into tissues, with a significant volume of distribution due to its lipophilic character.

-

Metabolism: The CF₃ group itself is metabolically robust. The primary sites of metabolism will likely be on the propyl chain (e.g., hydroxylation) or the aromatic ring at positions ortho or meta to the CF₃ group. The primary amine could undergo oxidation or conjugation. The resistance of the CF₃ group to degradation will likely result in a longer elimination half-life compared to its non-fluorinated analog, 1-phenylpropan-1-amine.

-

Excretion: Metabolites are likely to be excreted renally after conjugation to increase their water solubility. Some portion of the parent drug may be excreted unchanged, depending on the extent of metabolism.

Proposed Experimental Workflow for Pharmacological Validation

To move from a predictive to a definitive profile, a structured, multi-phase experimental plan is required. The following protocols outline a logical, self-validating approach.

Phase 1: In Vitro Target Profiling and Functional Activity

Objective: To identify primary biological targets and quantify functional effects.

Protocol 1: Broad CNS Radioligand Binding Screen

-

Compound Preparation: Prepare a stock solution of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine in a suitable solvent (e.g., DMSO).

-

Assay Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 40 CNS targets, including DAT, NET, SERT, TAAR1, adrenergic receptors, dopamine receptors (D₁-D₅), and serotonin receptors (5-HT₁-₇ families).

-

Methodology: Utilize competitive radioligand binding assays with membranes prepared from recombinant cells expressing the human receptor/transporter targets.

-

Data Analysis: Calculate the percent inhibition of radioligand binding. For any target showing >50% inhibition, perform follow-up concentration-response curves to determine the inhibition constant (Ki).

Protocol 2: Functional Neurotransmitter Uptake Assay

-

System: Use human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT, or use rodent brain synaptosomes.

-

Methodology: Pre-incubate cells/synaptosomes with varying concentrations of the test compound. Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination: After a short incubation period, terminate uptake by rapid filtration and wash.

-

Quantification: Measure the amount of radioactivity taken up by the cells using liquid scintillation counting.

-

Data Analysis: Plot concentration-response curves and calculate the IC₅₀ value for uptake inhibition at each transporter.

Phase 2: In Vitro ADME & Safety Assessment

Objective: To evaluate metabolic stability and potential for cytotoxicity.

Protocol 3: Metabolic Stability Assay

-

System: Use pooled human liver microsomes (HLM) supplemented with NADPH as a cofactor.

-

Methodology: Incubate the test compound (e.g., at 1 µM) with HLM at 37°C. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction with acetonitrile and analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Phase 3: In Vivo Behavioral and Pharmacokinetic Assessment

Objective: To confirm CNS activity and characterize the in vivo PK profile.

Protocol 4: Rodent Locomotor Activity Test

-

Model: Use male C57BL/6 mice or Sprague-Dawley rats.

-

Methodology: Acclimate animals to open-field arenas equipped with infrared beam tracking. Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) across a range of doses.

-

Measurement: Record total distance traveled, rearing frequency, and other behavioral parameters over a 1-2 hour period.

-

Data Analysis: Compare dose groups to a vehicle control group to determine if the compound has stimulant, sedative, or no effect on spontaneous activity.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine | C11H14F3N | CID 415343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Compound: A Profile of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

An In-depth Technical Guide to the Safe Handling of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS No. 885276-54-0). Given the limited specific toxicological data for this compound, the following guidelines are synthesized from safety data for structurally analogous compounds and established principles of chemical hygiene. A conservative approach is paramount when handling this substance.

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a research chemical, likely utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a trifluoromethyl group, suggests potential for biological activity and underscores the need for careful handling.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 885276-54-0[1] |

| Molecular Formula | C10H12F3N[1] |

| Molecular Weight | 203.20 g/mol [1] |

| Appearance | Not explicitly available, but likely a liquid or low-melting solid at room temperature. |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. |

| Stability | Stable under recommended storage conditions.[3] |

Hazard Identification and Risk Assessment

Primary Hazards:

-

Serious Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

-

Acute Toxicity: While not quantified for this specific compound, related structures show potential for harm if swallowed, inhaled, or in contact with skin.[5]

Precautionary Statements Summary:

| Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] |

| P264 | Wash skin thoroughly after handling.[3][4][5] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |

| P405 | Store locked up.[4][5][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through engineering controls.

-

Ventilation: All handling of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine should be conducted in a well-ventilated area.[3][4][5][7] A chemical fume hood is mandatory for any procedures that may generate aerosols, vapors, or dust.

-

Containment: For larger quantities or high-energy operations (e.g., sonication, heating), the use of a glove box or other closed-system is recommended.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

Caption: Hierarchy of Controls for Safe Chemical Handling.

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE is mandatory to prevent skin and eye contact.[8]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[5] A face shield should be worn in situations with a higher risk of splashing.[8]

-

Skin Protection:

-

Gloves: Compatible chemical-resistant gloves must be worn.[5][7] Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[5][9]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Protective Clothing: For larger quantities or significant splash potential, chemical-resistant aprons or coveralls are recommended.[5]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a government-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict protocols is critical for preventing accidental exposure and maintaining the integrity of the compound.

Handling:

-

Do not breathe vapors or mist.[3]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][4][5][6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5][7][10][11][12]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4][7] Continue rinsing and seek immediate medical attention.[3][4][7]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3][5] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.[5][6]

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[4][5]

-

Absorb: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][7]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[3][4][7]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][5]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. aksci.com [aksci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. epa.gov [epa.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Material Safety Data Sheet (MSDS) for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

An In-depth Technical Guide to the Safe Handling of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Introduction